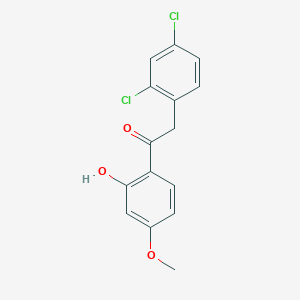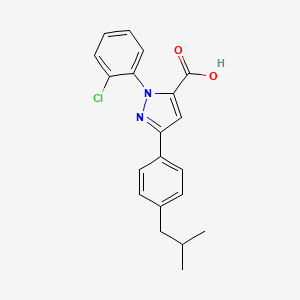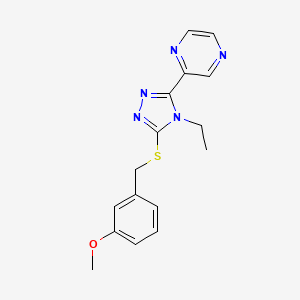
N'-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound known for its unique structural properties It is characterized by the presence of an anthrylmethylene group, a chlorobenzyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. One common method includes the condensation of 9-anthraldehyde with 2-((4-chlorobenzyl)oxy)benzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazide derivatives.
Scientific Research Applications
N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The chlorobenzyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The benzohydrazide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(9-Anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine
- N’-(9-Anthrylmethylene)-2-((4-methylbenzyl)oxy)benzohydrazide
- N’-(9-Anthrylmethylene)-2-((4-fluorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
CAS No. |
347858-88-2 |
|---|---|
Molecular Formula |
C29H21ClN2O2 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C29H21ClN2O2/c30-23-15-13-20(14-16-23)19-34-28-12-6-5-11-26(28)29(33)32-31-18-27-24-9-3-1-7-21(24)17-22-8-2-4-10-25(22)27/h1-18H,19H2,(H,32,33)/b31-18+ |
InChI Key |
WERBUSTUZXTZBQ-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-(4-chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12030329.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12030335.png)




![N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12030364.png)
![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12030370.png)
![3-(2-methoxyphenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12030374.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12030381.png)




